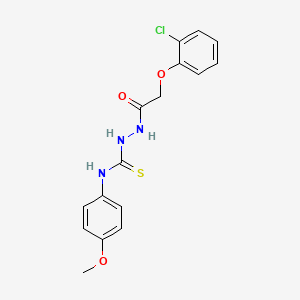

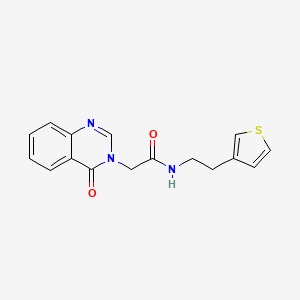

![molecular formula C10H16O2 B2728993 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid CAS No. 2287300-49-4](/img/structure/B2728993.png)

3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid, also known as BCHPA, is a bicyclic compound that has been the subject of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Polymerization

2,6-Dioxabicyclo[2.2.1]heptane, a compound related to 3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid, has been synthesized and shown to polymerize readily with various cationic initiators. This synthesis involves acid-catalyzed bicyclization and hydrolytic reactivity studies, highlighting its potential in creating polymers with moderate molecular weight and a mixture of isomers. Such polymers could be utilized in material science for creating rubbers or liquid polymers with specific properties (Hall et al., 2007).

Reactive Extraction of Carboxylic Acids

The compound's related structural analog, propionic acid, has been studied extensively for its recovery from aqueous solutions using reactive extraction techniques. Such studies offer insights into efficient recovery methods for carboxylic acids from fermentation broths, which is crucial in bioprocessing and chemical industries. This research demonstrates the effectiveness of extractants like Aliquat 336 in enhancing the recovery process, providing a basis for improving downstream processing in chemical manufacturing (Keshav et al., 2009).

Conformational Analysis of GABA Analogs

Research into bicyclo[3.1.0]hexane cores, which share structural similarities with this compound, reveals their use in creating conformationally locked analogs of biologically active molecules. This includes the development of GABA analogs with potential applications in neurological disorders treatment, highlighting the compound's relevance in medicinal chemistry and drug design (Jimeno et al., 2011).

Catalytic Activity in Asymmetric Addition

The expansion of the bicyclo[2.2.1]hepta-2,5-diene ligand family illustrates the utility of these compounds in asymmetric synthesis. Such research shows the potential for creating enantiomerically pure compounds through rhodium-catalyzed reactions, underscoring the importance of bicyclic compounds in developing pharmaceuticals and fine chemicals (Berthon-Gelloz & Hayashi, 2006).

Acidic Properties of Polycyclic Molecules

Studies on polycyano derivatives of bicyclic and tricyclic molecules reveal their strong acidity, positioning them as super- and hyperacids. Such properties are crucial for applications requiring high acidity without the need for aqueous solutions, offering potential uses in organic synthesis and catalysis (Vianello & Maksić, 2010).

Propiedades

IUPAC Name |

3-(1-bicyclo[2.2.1]heptanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9(12)3-6-10-4-1-8(7-10)2-5-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZODIXXPJRQJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

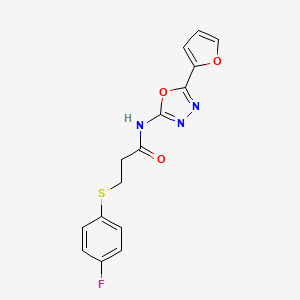

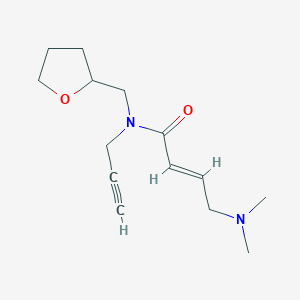

![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)

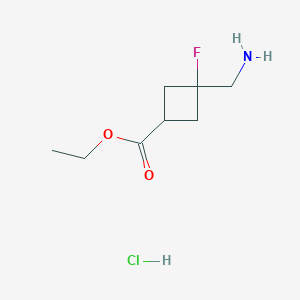

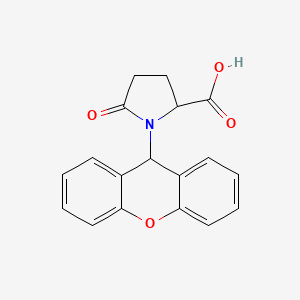

![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)

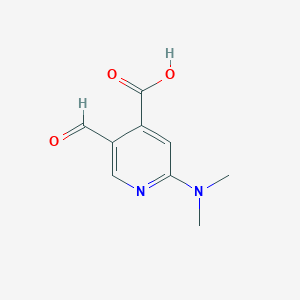

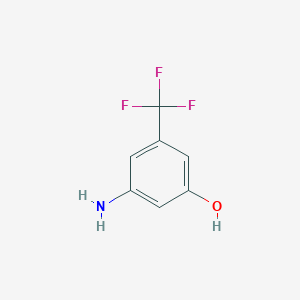

![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)

![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)

![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)

![3-[2-Methyl-1-(phenylsulfonyl)propyl]furan](/img/structure/B2728933.png)